molecular formula C25H26N4O3 B11343305 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11343305
M. Wt: 430.5 g/mol
InChI Key: DZPIGENKDLNJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the furan and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Exhibits anti-tubercular activity.

    2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Used in the synthesis of triazole derivatives.

Uniqueness

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a quinazolinone core, a furan ring, and a piperazine moiety

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O3/c1-16-6-3-4-7-19(16)18-14-20-23(21(30)15-18)17(2)26-25(27-20)29-11-9-28(10-12-29)24(31)22-8-5-13-32-22/h3-8,13,18H,9-12,14-15H2,1-2H3

InChI Key

DZPIGENKDLNJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.